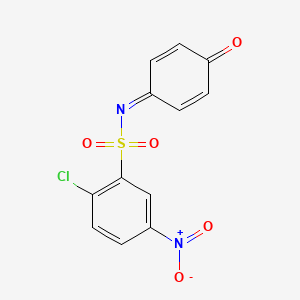

2-cloro-5-nitro-N-(4-oxociclohexa-2,5-dien-1-ilideno)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-5-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is a compound belonging to the family of quinone imines. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Aplicaciones Científicas De Investigación

This compound has significant applications in scientific research, particularly in the fields of chemistry and biology. It is used as an insecticide, fungicide, and herbicide due to its high biological activity .

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit insecticidal and fungicidal activities , suggesting that their targets may be specific enzymes or proteins in insects and fungi.

Mode of Action

It’s known that similar compounds interact with their targets, leading to disruption of essential biological processes, which could result in the death of insects or inhibition of fungal growth .

Biochemical Pathways

Based on the biological activities of similar compounds, it can be inferred that the compound may interfere with the normal functioning of certain biochemical pathways in insects and fungi, leading to their death or growth inhibition .

Result of Action

The compound has been found to exhibit high fungicidal activity . Similar compounds cause a high percentage of insects to die and inhibit the growth and development of certain fungi . This suggests that the molecular and cellular effects of the compound’s action result in the death of insects and inhibition of fungal growth.

Métodos De Preparación

The synthesis of 2-chloro-5-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide typically involves the halogenation of corresponding quinone imines. The reaction conditions often include the use of solvents like CDCl3 and eluent mixtures such as benzene and hexane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

2-chloro-5-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like m-chloroperoxybenzoic acid.

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.

Substitution: Halogenation and hydrohalogenation are typical substitution reactions for this compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparación Con Compuestos Similares

Similar compounds include other quinone imines and their derivatives, such as:

- N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide

- 4-chloro-N-[2,3,5,5,6,6-hexachloro-4-oxocyclohexa-2-en-1-ylidene]benzene-1-sulfonamide

These compounds share similar biological activities but differ in their specific chemical structures and the number of halogen atoms, which can influence their efficacy and applications .

Actividad Biológica

2-Chloro-5-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound's molecular formula is C14H8ClN3O5, with a molecular weight of approximately 333.68 g/mol. Its structure includes a chloro and nitro group, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₈ClN₃O₅ |

| Molecular Weight | 333.68 g/mol |

| Density | 1.73 g/cm³ |

| Boiling Point | 224.4 °C |

| Flash Point | 89.5 °C |

Antimicrobial Activity

Research indicates that compounds similar to 2-chloro-5-nitro derivatives exhibit significant antimicrobial properties. For instance, benzenesulfonamide derivatives have shown effective inhibition against various bacterial strains:

- E. coli : Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL.

- S. aureus : MIC of 6.63 mg/mL for certain derivatives.

These results suggest that the nitro group may enhance the compound's efficacy against Gram-negative and Gram-positive bacteria .

Anti-inflammatory Effects

In vivo studies have demonstrated that related compounds can significantly reduce inflammation. For example, certain benzenesulfonamides inhibited carrageenan-induced rat paw edema by up to 94.69% at varying concentrations over time . This indicates potential for therapeutic applications in inflammatory conditions.

Case Studies

- Microbial Degradation Study : A study involving Bacillus subtilis showed that this strain could utilize chloronitrophenols as sole carbon sources, indicating the potential for bioremediation applications of compounds like 2-chloro-5-nitro derivatives . The degradation kinetics revealed a maximum biodegradation rate of 21.2±2.3μMh−1 at optimal concentrations.

- Antimicrobial Screening : In a screening assay targeting Type III secretion system inhibitors, compounds similar to 2-chloro-5-nitro derivatives were evaluated for cytotoxicity and inhibition potential against pathogenic bacteria, highlighting their relevance in infection control .

The biological activity of 2-chloro-5-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is hypothesized to involve:

- Nitro Group Reduction : The reduction of nitro groups can lead to reactive intermediates that interact with bacterial DNA or enzymes.

- Sulfonamide Moiety : This part of the molecule is known for its ability to inhibit bacterial folic acid synthesis, contributing to its antimicrobial properties.

Propiedades

IUPAC Name |

2-chloro-5-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O5S/c13-11-6-3-9(15(17)18)7-12(11)21(19,20)14-8-1-4-10(16)5-2-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXCXUDNZPAWLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.